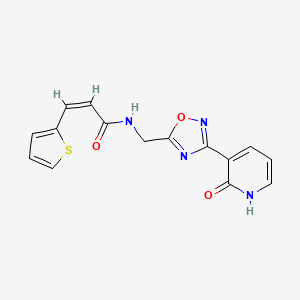

(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Descripción

Propiedades

IUPAC Name |

(Z)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3S/c20-12(6-5-10-3-2-8-23-10)17-9-13-18-14(19-22-13)11-4-1-7-16-15(11)21/h1-8H,9H2,(H,16,21)(H,17,20)/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTOELGOEDBKEO-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)/C=C\C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide” typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative.

Synthesis of the pyridine derivative: The 2-oxo-1,2-dihydropyridine moiety can be synthesized via a condensation reaction involving an appropriate aldehyde and an amine.

Coupling reactions: The oxadiazole and pyridine derivatives can be coupled using a suitable linker, such as a halomethyl compound.

Formation of the acrylamide: The final step involves the addition of the thiophene ring to the acrylamide backbone through a Michael addition or similar reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyridine moiety.

Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the pyridine derivative.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole or thiophene rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound’s unique structure may make it a useful ligand in catalytic reactions.

Organic Synthesis: It can serve as a building block for more complex molecules.

Biology

Drug Development: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Medicine

Diagnostics: It might be used in the development of diagnostic tools or imaging agents.

Industry

Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which “(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide” exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

A key structural analog, “(2Z)-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide” (CAS 2035007-96-4), differs solely in the position of the pyridinone substituent (4-pyridinyl vs. 3-pyridinyl). This positional isomerism can significantly alter molecular geometry and hydrogen-bonding capacity, impacting target engagement. For instance, pyridin-3-yl derivatives may exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to their 4-substituted counterparts .

Heterocyclic Variations

Compounds such as N-(3-(1-substituted benzyl/allyl-1H-[1,2,3]triazol-4-yl)methoxy)pyridine-2-yl)-3-phenyl-acrylamide () replace the oxadiazole ring with a triazole. Triazoles offer superior metabolic stability but may reduce electronegativity, affecting dipole-dipole interactions.

Substituent Effects on Activity

The thiophen-2-yl group in the target compound contrasts with phenyl or morpholine/piperazine substituents in analogs like N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f) (). Thiophene’s lower aromaticity and higher lipophilicity compared to phenyl groups may enhance membrane permeability, while morpholine/piperazine substituents improve solubility but introduce basicity, which could affect pharmacokinetics .

Physicochemical Properties

The thiophene-acrylamide moiety likely increases lipophilicity, reducing aqueous solubility compared to polar derivatives like 3c (), which incorporates a tetrahydropyrimidino-diazepine system .

Data Table: Comparative Analysis of Key Compounds

Research Implications

The structural nuances of the target compound highlight the importance of heterocyclic optimization in drug design. While similarity principles () suggest conserved activity across analogs, minor changes (e.g., pyridinyl position or Z/E configuration) can drastically alter efficacy and safety profiles. Computational tools like density-functional theory () and crystallographic refinement () remain critical for rationalizing these differences .

Actividad Biológica

(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound characterized by a unique structural arrangement that includes an acrylamide moiety, a thiophene ring, and a 1,2,4-oxadiazole derivative. The structural features of this compound suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

This structure incorporates several functional groups that may influence its biological interactions. The dihydropyridine structure contributes to its potential pharmacological properties, while the oxadiazole ring is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to demonstrate cytotoxic effects against various cancer cell lines. A study reported that similar oxadiazole derivatives exhibited IC50 values ranging from 0.5 to 4.5 µM against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

The proposed mechanism of action for (Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific biological targets such as enzymes and receptors. The electronic properties of the thiophene and oxadiazole moieties may facilitate binding to these targets, potentially leading to modulation of their activity .

Study 1: Cytotoxicity Assessment

In vitro studies evaluated the cytotoxicity of (Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide against several cancer cell lines. The results indicated significant cytotoxic effects with varying IC50 values depending on the specific cell line tested.

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 | 4.0 |

| MCF7 | 4.5 |

| HeLa | 5.0 |

These findings highlight the compound's potential as an anticancer agent and warrant further exploration into its therapeutic applications.

Study 2: Structure–Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis was conducted to understand how structural modifications affect biological activity. The study revealed that substituents on the oxadiazole ring significantly influenced anticancer efficacy. Modifications that enhance electron density on the aromatic rings were associated with increased potency against cancer cells .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. For the oxadiazole core formation (common in similar structures), cyclization of acylthiosemicarbazides under acidic or oxidative conditions is typical . Key parameters include:

- Catalyst selection : Use ZnCl₂ or polyphosphoric acid for cyclization efficiency.

- Temperature control : Stepwise heating (e.g., 80°C for 2 hours, then 120°C for 4 hours) minimizes side reactions.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) and recrystallization from ethanol to isolate pure intermediates .

Monitor reaction progress via TLC and HPLC-MS to identify bottlenecks (e.g., incomplete coupling of the thiophene acrylamide moiety).

Q. What spectroscopic and crystallographic techniques are essential for confirming the stereochemistry and functional groups?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm (Z)-stereochemistry of the acrylamide group. Key signals: thiophene protons (δ 6.8–7.5 ppm), dihydropyridinone NH (δ 10.2–10.8 ppm) .

- IR : Validate carbonyl groups (C=O stretch at ~1670–1700 cm⁻¹) and oxadiazole ring (C=N stretch at ~1600 cm⁻¹) .

- X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and tautomeric equilibria in this compound?

- Methodological Answer :

- Modeling : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to compute HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution .

- Tautomer analysis : Compare relative energies of dihydropyridinone vs. pyridone tautomers. Solvent effects (e.g., DMSO) can shift equilibria, modeled via PCM (Polarizable Continuum Model) .

- Validation : Cross-check computed IR/NMR spectra with experimental data to refine accuracy .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across cancer cell lines)?

- Methodological Answer :

- Dose-response standardization : Use 72-hour MTT assays with triplicate measurements and normalize to positive controls (e.g., doxorubicin) .

- Mechanistic studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and cell cycle analysis (propidium iodide) to distinguish cytostatic vs. cytotoxic effects.

- Orthogonal assays : Validate target engagement using Western blotting (e.g., caspase-3 cleavage) or thermal shift assays for protein binding .

Q. What in silico and in vitro approaches prioritize biological targets for this compound?

- Methodological Answer :

- Molecular docking : Screen against kinase libraries (e.g., PDB) using AutoDock Vina. Focus on conserved ATP-binding pockets (e.g., EGFR, VEGFR) due to oxadiazole-thiophene motifs .

- Proteomic profiling : Use affinity chromatography (immobilized compound) with mass spectrometry to identify binding partners in cancer cell lysates .

- Selectivity testing : Compare activity in primary vs. cancer cell lines to assess therapeutic windows .

Data Contradiction Analysis

Q. How should researchers address discrepancies in computational vs. experimental solubility data?

- Methodological Answer :

- Solvent selection : Re-evaluate DFT-predicted logP values using experimental shake-flask methods (octanol/water).

- Powder X-ray diffraction (PXRD) : Check for polymorphic forms that alter solubility.

- Dynamic light scattering (DLS) : Measure aggregation propensity in aqueous buffers (e.g., PBS at pH 7.4), which may reduce apparent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.